molecular formula C11H13FO B8285573 2,6-Diethyl-3-fluoro-benzaldehyde

2,6-Diethyl-3-fluoro-benzaldehyde

Cat. No. B8285573
M. Wt: 180.22 g/mol
InChI Key: CVRJJNDCXJFUQV-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

2-(2,2-Dibromo-vinyl)-1,3-diethyl-4-fluoro-benzene was prepared from 2,6-diethyl-3-fluoro-benzaldehyde, carbon tetrabromide and triphenylphosphine in analogy to Example 1d): colourless oil; 1H-NMR (CDCl3): 1.15 (3H, t, CH3), 1.18 (3H, t, CH3), 2.58 (4H, m, 2×CH2), 6.97 (1H, dd, ArH), 7.04 (1H, dd, ArH), 7.42 (1H, s, CH═CBr2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]([CH2:12][CH3:13])[C:4]=1[CH:5]=O)[CH3:2].[C:14](Br)(Br)([Br:16])[Br:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Br:15][C:14]([Br:16])=[CH:5][C:4]1[C:3]([CH2:1][CH3:2])=[C:10]([F:11])[CH:9]=[CH:8][C:7]=1[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=O)C(=CC=C1F)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(=CC1=C(C=CC(=C1CC)F)CC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.